molecular formula C24H30N4O4S B2829572 N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-64-7

N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2829572
CAS RN: 887196-64-7
M. Wt: 470.59
InChI Key: XUNWQMXDBMTJRM-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a common scaffold in medicinal chemistry . It also contains a piperazine ring, which is often found in pharmaceuticals due to its ability to improve solubility and bioavailability .

Scientific Research Applications

Chemical Synthesis and Characterization

The chemical synthesis of derivatives related to the title compound involves complex reactions that yield various biologically active molecules. For instance, derivatives of tetrahydroisoquinoline carboxylic acid, including dioxopiperazines, have been fully characterized by elemental analyses, NMR spectra, and optical rotation. These compounds demonstrate the versatility and potential of such structures in medicinal chemistry and drug design (Jansa, Macháček, & Bertolasi, 2006).

Cytotoxic Activity

Research on quinoline derivatives shows significant cytotoxic activities against various cancer cell lines. This highlights the potential of these compounds, including those structurally related to our title compound, in the development of novel anticancer therapies. The structure-activity relationship studies of these compounds provide valuable insights into their mode of action and can guide the synthesis of more potent anticancer agents (Bu et al., 2001).

Antimicrobial and Antifungal Studies

Quinolone-based compounds, including those structurally related to the title compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains. The detailed synthesis routes and the biological activity evaluation of these compounds are crucial for understanding their potential use in treating infections (Patel & Patel, 2010).

Anticonvulsant Properties

The design and synthesis of novel quinazolinone derivatives have demonstrated significant anticonvulsant activities. These studies suggest the potential of such compounds in developing new treatments for epilepsy and other seizure disorders. The research into their structure-activity relationships can further optimize their anticonvulsant efficacy and minimize potential side effects (Noureldin et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinoline and piperazine derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-19-9-11-21(12-10-19)33(31,32)28(24(30)26-16-14-25(2)15-17-26)18-23(29)27-13-5-7-20-6-3-4-8-22(20)27/h3-4,6,8-12H,5,7,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNWQMXDBMTJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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